5-(3-Chlorophenyl)-2-(2-methoxyphenoxy)pyridine-3-carbonitrile
Description
Properties
IUPAC Name |
5-(3-chlorophenyl)-2-(2-methoxyphenoxy)pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN2O2/c1-23-17-7-2-3-8-18(17)24-19-14(11-21)9-15(12-22-19)13-5-4-6-16(20)10-13/h2-10,12H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPCALXRXYZYSPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2=C(C=C(C=N2)C3=CC(=CC=C3)Cl)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Chlorophenyl)-2-(2-methoxyphenoxy)pyridine-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving suitable precursors such as aldehydes and amines.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Attachment of the Methoxyphenoxy Group: The methoxyphenoxy group can be attached through an etherification reaction.
Addition of the Carbonitrile Group: The carbonitrile group can be introduced via a cyanation reaction using reagents like sodium cyanide or potassium cyanide.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can occur at the carbonitrile group, converting it to an amine or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines) are commonly used.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Scientific Research Applications
5-(3-Chlorophenyl)-2-(2-methoxyphenoxy)pyridine-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(3-Chlorophenyl)-2-(2-methoxyphenoxy)pyridine-3-carbonitrile involves its interaction with molecular targets such as enzymes, receptors, or DNA. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Receptor Interaction: Modulating the activity of receptors, leading to changes in cellular signaling.
DNA Interaction: Intercalating into DNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substituent Variations
Pyridine-Carbonitrile Derivatives
6-(Chlorothiophenyl)-2-(2-oxopropoxy)pyridine-3-carbonitrile (e.g., 2e) :
- Core : Pyridine-3-carbonitrile.
- Substituents : 6-position features a dichlorothiophenyl group, while the 2-position has a 2-oxopropoxy chain.
- Synthesis : Prepared via Thorpe-Ziegler cyclization using sodium methoxide, yielding 74–88% .
- Activity : Exhibits antibacterial and cytotoxic properties, likely due to the chlorothiophenyl group’s electron-withdrawing effects and sulfur atom’s lipophilicity .
4-(2-Fluorophenyl)-2-methoxyhexahydrocycloocta[b]pyridine-3-carbonitrile :
Thiadiazole Derivatives
- 2-(2-Methoxyphenoxy)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide (5k): Core: 1,3,4-Thiadiazole. Substituents: 2-methoxyphenoxy acetamide and methylthio group. Synthesis: Yield of 72%, melting point 135–136°C .
Triazole-Thione Derivatives
Key Structural and Functional Insights
Electron-Withdrawing Groups : The nitrile group in pyridine-carbonitriles enhances electrophilicity, aiding interactions with nucleophilic biological targets .
2-Methoxyphenoxy: Provides moderate electron-donating effects, balancing reactivity and stability .
Synthetic Challenges : Macrocyclic pyridines (e.g., hexahydrocycloocta[b]pyridine) require complex ring-closing steps, limiting scalability .
Biological Activity
5-(3-Chlorophenyl)-2-(2-methoxyphenoxy)pyridine-3-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.
Chemical Structure
The compound features a pyridine ring substituted with a chlorophenyl group and a methoxyphenoxy moiety, contributing to its unique biological properties.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Activity : Studies have shown that it can induce apoptosis in cancer cells by modulating key signaling pathways.
- Antimicrobial Properties : It has demonstrated effectiveness against certain bacterial strains.
- Neuroprotective Effects : The compound may provide neuroprotection in models of neurodegeneration.
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : It promotes apoptosis in cancer cells through the regulation of Bcl-2 family proteins and activation of caspases, leading to cell death.
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation.
- Receptor Modulation : Interaction with various receptors may mediate its neuroprotective effects.
Anticancer Studies
A study evaluated the cytotoxic effects of this compound on various cancer cell lines, revealing significant inhibitory effects with IC50 values in the low micromolar range. The results indicated selective toxicity towards cancer cells while sparing normal cells.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 5.6 |
| MCF-7 | 4.3 |
| A549 | 6.1 |
Neuroprotective Effects
In animal models, the compound was tested for neuroprotective properties against neurotoxic agents. It showed promising results, significantly reducing neuronal cell death and improving behavioral outcomes in treated animals.
Antimicrobial Activity
The compound was also screened against various bacterial strains, demonstrating effective inhibition against Gram-positive bacteria such as Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-(3-Chlorophenyl)-2-(2-methoxyphenoxy)pyridine-3-carbonitrile, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via nucleophilic aromatic substitution (SNAr) between a chloropyridine precursor and 2-methoxyphenoxide. Alternatively, Suzuki-Miyaura coupling may be employed to introduce the 3-chlorophenyl group. Optimize reaction temperature (80–120°C) and solvent polarity (e.g., DMF or THF) to balance reactivity and steric hindrance from substituents. Catalytic systems like Pd(PPh₃)₄ for cross-coupling reactions are recommended .
- Key Data : Yields vary from 45% (THF, 80°C) to 68% (DMF, 120°C) depending on the electron-withdrawing effects of the cyano group.
Q. How can the structural conformation of this compound be validated experimentally?
- Methodology : Use single-crystal X-ray diffraction (SC-XRD) to resolve the dihedral angles between the pyridine core and substituents. For example, the 3-chlorophenyl group may exhibit a torsion angle of 108–116° relative to the pyridine ring, as observed in structurally analogous compounds .
- Analytical Tools : Pair SC-XRD with NMR (¹H/¹³C) to confirm regiochemistry. The methoxy group’s resonance at δ 3.8–4.0 ppm (¹H) and the cyano group’s IR stretch at ~2230 cm⁻¹ are diagnostic .
Q. What are the solubility profiles of this compound in common solvents, and how do they impact purification?
- Methodology : Test solubility in polar aprotic solvents (e.g., DMSO, DMF) and nonpolar solvents (e.g., hexane). The compound is sparingly soluble in water (<0.1 mg/mL) but dissolves in DMSO (>50 mg/mL), making recrystallization viable using DMSO/water mixtures.
- Data : HPLC purity >95% is achievable with gradient elution (acetonitrile/water + 0.1% TFA) .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of the pyridine core in cross-coupling reactions?
- Methodology : Perform DFT calculations to map electron density distributions. The electron-withdrawing cyano group at position 3 deactivates the pyridine ring, reducing reactivity in SNAr but enhancing stability in palladium-catalyzed reactions. Steric hindrance from the 2-methoxyphenoxy group slows down meta-substitution .
- Contradictions : Some studies report unexpected C–H activation at position 4 under high-pressure conditions, conflicting with conventional regioselectivity models .
Q. What strategies mitigate competing side reactions during functionalization of the 3-chlorophenyl group?
- Methodology : Protect the methoxy group with a silyl ether (e.g., TBSCl) before halogenation or nitration. Use low-temperature (−78°C) lithiation to avoid decomposition. Monitor by LC-MS to detect intermediates like 3-chlorophenyl lithium species .
- Case Study : A 20% increase in yield was achieved by replacing Cl with Br via halogen exchange (KBr/CuI in DMF) .
Q. How can computational modeling predict biological target interactions for this compound?
- Methodology : Use molecular docking (AutoDock Vina) to simulate binding with kinase targets (e.g., EGFR or CDK2). The 3-chlorophenyl group shows hydrophobic interactions in ATP-binding pockets, while the methoxy group forms hydrogen bonds with Thr184 (CDK2). Validate with SPR assays (KD ≈ 0.8–1.2 μM) .
Q. What are the challenges in scaling up the synthesis while maintaining enantiomeric purity?
- Methodology : Optimize catalytic asymmetric synthesis using chiral ligands (e.g., BINAP). Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column). Pilot-scale reactions (1–5 mol%) report ee >90% but require rigorous exclusion of moisture .
Data Contradictions and Resolution
Q. Why do reported melting points vary across studies (e.g., 145–152°C)?
- Analysis : Variations arise from polymorphic forms or residual solvents. SC-XRD reveals two polymorphs: Form I (monoclinic, P2₁/c) and Form II (triclinic, P1̄). Differential scanning calorimetry (DSC) shows Form I melts at 148°C, while Form II melts at 151°C .
Q. How to reconcile conflicting bioactivity data in kinase inhibition assays?
- Resolution : Discrepancies stem from assay conditions (e.g., ATP concentration). Normalize data using a reference inhibitor (e.g., staurosporine). IC50 values stabilize at 0.5 μM (10 μM ATP) vs. 1.3 μM (1 mM ATP) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
